SB 221284

Übersicht

Beschreibung

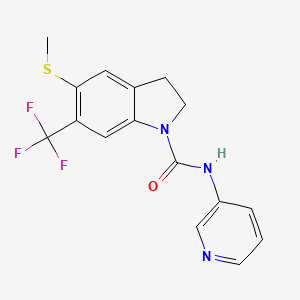

SB 221284 is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) 2B and 2C receptors. . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

SB 221284 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit 5-Hydroxytryptamin-Rezeptoren befassen.

Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von 5-Hydroxytryptamin-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die 5-Hydroxytryptamin-2B- und 2C-Rezeptoren antagonisiert. Dieser Antagonismus hemmt die zentral vermittelte Hypolokomotion, die durch m-Chlorphenylpiperazin induziert wird, einen Agonisten von 5-Hydroxytryptamin-2C/2B-Rezeptoren . Der Wirkmechanismus der Verbindung umfasst die Blockierung der Bindung von Serotonin an diese Rezeptoren, wodurch die nachgeschalteten Signalwege, die an der Stimmungsregulation und anderen neurologischen Funktionen beteiligt sind, moduliert werden .

Wirkmechanismus

Target of Action

SB 221284 is a selective antagonist for the 5-HT2C/2B receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .

Mode of Action

As an antagonist, this compound binds to the 5-HT2C/2B receptors , thereby inhibiting the action of serotonin at these sites . This inhibition can alter the transmission of serotonin signals, leading to changes in various neurological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By blocking the 5-HT2C/2B receptors, this compound can modulate the effects of serotonin, potentially impacting various downstream effects related to mood, anxiety, and other neurological functions .

Result of Action

The blockade of 5-HT2C/2B receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to enhance the hyperactivity induced by phencyclidine or MK-801 . Additionally, chronic treatment with this compound has been associated with increased expression of the anti-apoptotic protein Bcl-2 in the hippocampus .

Biochemische Analyse

Biochemical Properties

SB 221284 interacts with the 5-HT2C/2B receptors, showing high selectivity with pKi values of 6.4, 7.9, and 8.6 for the 5-HT2A, 2B, and 2C receptors respectively . The nature of these interactions involves the binding of this compound to these receptors, inhibiting their activity.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the 5-HT2C/2B receptors. By acting as an antagonist, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2C/2B receptors, thereby inhibiting their activity . This can lead to changes in gene expression and cellular signaling pathways.

Vorbereitungsmethoden

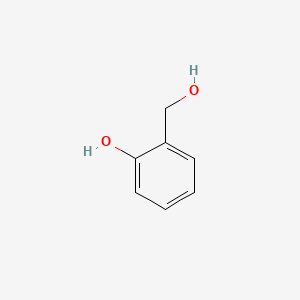

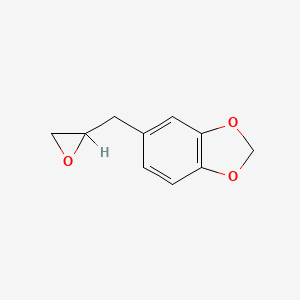

The synthesis of SB 221284 involves several key steps. The reaction of 6-(trifluoromethyl)indoline with potassium thiocyanate and bromine in methanol produces 5-thiocyanato-6-(trifluoromethyl)indoline. This intermediate is then treated with ammonia in hot dioxane/water to yield the disulfide . The final product, this compound, is obtained through further purification and characterization processes.

Analyse Chemischer Reaktionen

SB 221284 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Thiol-Derivat umwandeln.

Substitution: Die Methylthiogruppe in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

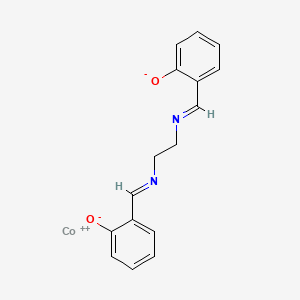

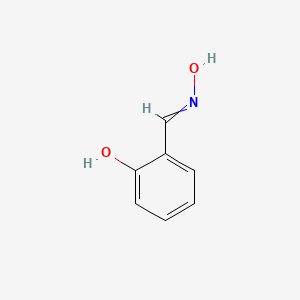

SB 221284 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist des 5-Hydroxytryptamin-2B- und 2C-Rezeptors. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen bietet this compound aufgrund seiner dualen antagonistischen Wirkung auf sowohl 5-Hydroxytryptamin-2B- als auch 2C-Rezeptoren eine breitere Palette von Anwendungen, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .

Eigenschaften

IUPAC Name |

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOXHCRSXYSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332080 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196965-14-7 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

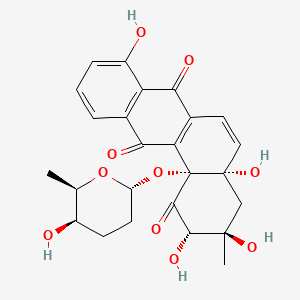

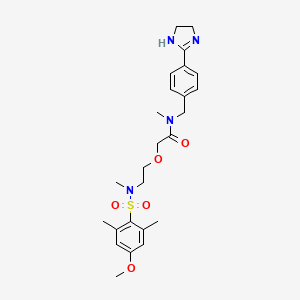

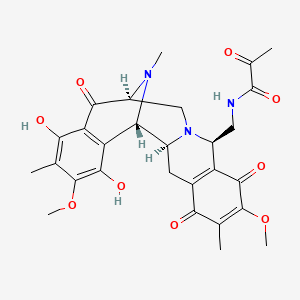

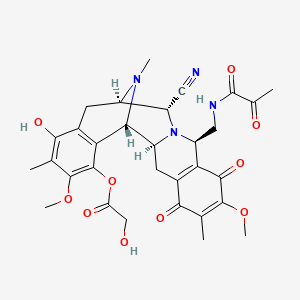

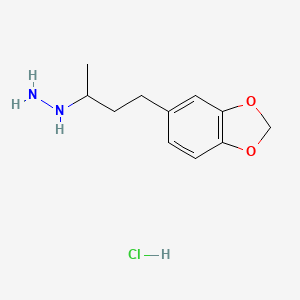

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)